6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
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Overview
Description
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Uniqueness
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is unique due to its specific methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development.
Biological Activity
6,6-Dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,2-b][1,3]oxazine core characterized by the presence of two methoxy groups at the 6-position. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors that play critical roles in disease processes.
Potential Targets
- SARS-CoV-2 Main Protease (Mpro) : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on the SARS-CoV-2 Mpro enzyme, which is crucial for viral replication.
- Kinase Inhibition : Some studies have indicated potential kinase inhibition properties, though specific kinases targeted by this compound require further elucidation .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. It was found to be effective against both Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary evaluations have suggested potential anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines. However, the specific mechanisms through which it exerts these effects are still under investigation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo core could enhance its potency against cancer cells .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of methoxy groups significantly influences the biological activity of this compound. Variations in substituents can lead to changes in binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
6,6-dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-11-8(12-2)5-10-7(13-6-8)3-4-9-10/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIZATWCIJVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN2C(=CC=N2)OC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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